Cas no 1361775-01-0 (3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid)

3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid
-
- Inchi: 1S/C9H5F3N2O3/c10-9(11,12)17-8-5(4-13)1-2-6(14-8)3-7(15)16/h1-2H,3H2,(H,15,16)
- InChI Key: GATJRRMJTFFSLM-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C#N)C=CC(CC(=O)O)=N1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 336
- XLogP3: 1.6
- Topological Polar Surface Area: 83.2
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026003059-1g |
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid |
1361775-01-0 | 97% | 1g |
1,596.00 USD | 2021-06-08 | |
Alichem | A026003059-500mg |
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid |
1361775-01-0 | 97% | 500mg |
989.80 USD | 2021-06-08 | |
Alichem | A026003059-250mg |
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid |
1361775-01-0 | 97% | 250mg |
727.60 USD | 2021-06-08 |
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
3. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
Additional information on 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid
Professional Introduction to 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic Acid (CAS No. 1361775-01-0)
3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by its CAS number 1361775-01-0, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of both cyano and trifluoromethoxy functional groups imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structural framework of 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid consists of a pyridine core substituted with a cyano group at the 3-position and a trifluoromethoxy group at the 2-position, coupled with an acetic acid moiety at the 6-position. This arrangement not only influences its chemical behavior but also contributes to its biological efficacy. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions, while the trifluoromethoxy group introduces lipophilicity and metabolic stability, which are crucial for drug-like properties.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The compound 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid has been investigated for its role in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. Studies have demonstrated that modifications at the pyridine ring can significantly alter the biological activity of these compounds. For instance, the introduction of fluorine atoms can enhance binding affinity to biological targets, while maintaining solubility and bioavailability.
One of the most compelling aspects of 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid is its utility as a building block in medicinal chemistry. The acetic acid moiety provides a versatile handle for further functionalization, allowing chemists to design complex molecules with tailored properties. This flexibility has led to several innovative synthetic strategies, enabling the rapid development of novel drug candidates. Additionally, the compound's compatibility with various reaction conditions makes it suitable for large-scale production, which is essential for industrial applications.
The cyano group in 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid plays a critical role in modulating reactivity. It can participate in condensation reactions to form amides or imines, which are common motifs in drug molecules. Furthermore, the trifluoromethoxy group contributes to metabolic stability by resisting hydrolysis under physiological conditions. This combination of features makes the compound an attractive candidate for further exploration in drug discovery.
Recent research has highlighted the importance of fluorinated pyridines in medicinal chemistry. Compounds containing trifluoromethoxy groups have shown enhanced pharmacokinetic profiles due to their improved lipophilicity and reduced susceptibility to metabolic degradation. For example, studies have shown that trifluoromethoxypyridines exhibit higher binding affinities to certain enzymes and receptors compared to their non-fluorinated counterparts. This has spurred interest in developing new synthetic methods for incorporating these moieties into drug candidates.
The acetic acid derivative aspect of 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid also offers opportunities for exploring novel therapeutic pathways. Acetic acid-based compounds have been widely used in anti-inflammatory drugs due to their ability to inhibit key enzymes involved in inflammation pathways. By leveraging this structural feature, researchers aim to develop more effective treatments for chronic inflammatory diseases.
In conclusion, 3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1361775-01-0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and functional properties make it a valuable intermediate for synthesizing novel drug candidates with improved pharmacological profiles. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in future therapeutic strategies.
1361775-01-0 (3-Cyano-2-(trifluoromethoxy)pyridine-6-acetic acid) Related Products
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 503537-97-1(4-bromooct-1-ene)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)




